1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone
説明
Historical Context of Quinoline Research
Quinoline’s medicinal potential was first recognized in the early 19th century. Isolated from coal tar by Friedlieb Ferdinand Runge in 1834, it became a foundational template for antimalarial drugs such as quinine and chloroquine. By the 20th century, synthetic quinoline derivatives like fluoroquinolones (e.g., ciprofloxacin) revolutionized antibacterial therapy. The structural flexibility of the quinoline nucleus allowed substitutions at positions 2, 4, and 8, enabling tailored bioactivity. For example, chloroquine’s efficacy against malaria parasites stemmed from its 4-aminoquinoline structure, while the addition of fluorine at position 6 in fluoroquinolones enhanced bacterial DNA gyrase inhibition.
The mid-20th century saw expanded applications in oncology, with camptothecin and topotecan demonstrating anticancer activity through topoisomerase I inhibition. Concurrently, synthetic efforts focused on optimizing pharmacokinetic properties. The introduction of electron-donating or withdrawing groups, such as methoxy or halogens, fine-tuned drug-receptor interactions. These advancements laid the groundwork for modern quinoline hybrids, including morpholino-functionalized derivatives.
Significance of 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone in Contemporary Research
1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone represents a strategic fusion of quinoline with a morpholine moiety, a nitrogen-oxygen heterocycle known to improve solubility and target engagement. Its molecular structure (Fig. 1) features:
- A methyl group at position 4 of the quinoline ring.
- A morpholino group at position 2.
- An acetyl substituent at position 3.
This configuration enhances binding to enzymes and receptors involved in cancer and neurodegenerative diseases. For instance, morpholino groups have been shown to modulate cholinesterase activity, while the acetyl group may facilitate hydrophobic interactions with protein pockets. Recent studies highlight its role as a precursor in synthesizing kinase inhibitors, particularly those targeting MET and VEGFR pathways.
Table 1: Key Molecular Properties of 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone
| Property | Value |
|---|---|
| Molecular Formula | C~16~H~18~N~2~O~2~ |
| Molecular Weight | 270.33 g/mol |
| Purity | >90% |
| Pharmacophoric Features | Quinoline, morpholine, acetyl |
Evolution of Morpholino-Quinoline Hybrid Compounds
The integration of morpholine into quinoline frameworks marks a deliberate shift toward multitargeted therapeutics. Early morpholino-quinoline hybrids, such as 2-morpholino-4-anilinoquinolines, demonstrated potent anticancer activity against HepG2 cells (IC~50~ = 2.1–8.7 μM). These compounds inhibited tyrosine kinases by forming hydrogen bonds with MET and EGFR receptors. Subsequent derivatives, like 4-N-phenylaminoquinolines with morpholine substituents, exhibited dual cholinesterase inhibition and antioxidant properties. For example, compound 11g showed IC~50~ values of 1.94 μM (AChE) and 28.37 μM (BChE), outperforming reference drugs.
Table 2: Evolution of Morpholino-Quinoline Hybrids
Research Objectives and Scope
Current research on 1-(4-methyl-2-morpholino-3-quinolinyl)-1-ethanone prioritizes three objectives:
- Synthetic Optimization : Refining reaction conditions to enhance yield and purity. Current protocols achieve >90% purity, but scalability remains a challenge.
- Structure-Activity Relationship (SAR) Studies : Investigating the impact of substituents on bioactivity. Preliminary data suggest that the morpholino group enhances solubility, while the acetyl group aids in membrane permeability.
- Therapeutic Exploration : Evaluating efficacy in oncology (e.g., MET inhibition) and neurodegenerative diseases (e.g., acetylcholinesterase modulation).
The compound’s dual potential as a kinase inhibitor precursor and neuroprotective agent positions it as a versatile candidate for multifunctional drug development. Future studies will likely explore its synergy with existing therapeutics and in vivo pharmacokinetic profiles.
特性
IUPAC Name |
1-(4-methyl-2-morpholin-4-ylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-13-5-3-4-6-14(13)17-16(15(11)12(2)19)18-7-9-20-10-8-18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYSUTXGBQBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)N3CCOCC3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, a compound with potential pharmacological applications, has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone can be represented as follows:
This compound features a quinoline nucleus, which is known for its biological significance, particularly in medicinal chemistry.
Antimicrobial Activity
Recent studies have demonstrated that 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone exhibits significant antimicrobial properties against various bacterial strains.
In Vitro Studies
In vitro evaluations have shown that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For example, one study reported MIC values ranging from 125 to 250 µg/mL against these bacterial strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 125 |
| Staphylococcus aureus | 250 |
| Pseudomonas aeruginosa | 200 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone has also been investigated. The compound was screened against various human tumor cell lines, revealing promising results.
Case Studies
In a study conducted by the National Cancer Institute (NCI), the compound demonstrated significant cytotoxicity against several cancer cell lines, including leukemia (CCRF-CEM) and breast cancer (MCF-7). The IC50 values for these cell lines were found to be approximately 0.5 µM, indicating potent antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| CCRF-CEM (Leukemia) | 0.5 |
| MCF-7 (Breast Cancer) | 0.6 |
| Hela (Cervical Cancer) | 0.8 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/AKT pathway.
The biological activity of 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it binds effectively to the ATP-binding site of several kinases involved in cancer progression . This binding disrupts critical signaling pathways, leading to reduced cell viability and increased apoptosis in cancer cells.
科学的研究の応用
Chemical Properties and Structure
1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone is characterized by a quinoline ring system, which is known for its biological activity. The presence of the morpholino group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications. The compound has a molecular weight of 270.33 g/mol and a melting point that can be referenced from chemical databases .
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, in anticancer research. Quinoline compounds are known to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline have been synthesized and evaluated for their effectiveness against human ovarian cancer cell lines . The specific mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in developing new cancer therapies.
Antimicrobial Properties
The compound's structural features may also contribute to antimicrobial activity. Research into similar quinoline derivatives indicates their effectiveness against bacterial strains, suggesting that 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone could potentially exhibit similar properties . This opens avenues for further investigation into its use as an antibacterial agent.
Case Study 1: Anticancer Screening
In a study evaluating the cytotoxic effects of various quinoline derivatives, 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, demonstrating its potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of quinoline-based compounds found that derivatives similar to 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone showed promising results against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the quinoline structure can enhance antimicrobial efficacy .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Cell Line/Organism | Effect Observed |
|---|---|---|---|
| Anticancer | 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone | A2780 (Ovarian Cancer) | Significant cytotoxicity |
| Antimicrobial | 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone | Various bacterial strains | Inhibition of growth |
類似化合物との比較
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
*Theoretical values based on structural analysis.
Key Findings and Implications
- Substituent Effects: The morpholino group enhances solubility and hydrogen-bonding capacity compared to hydrophobic groups (e.g., phenyl in ). This may improve bioavailability in drug design .
- Reactivity : Thioxo () and sulfonyl () substituents introduce distinct reactivities, suggesting tunability for specific applications like enzyme inhibition or metal coordination.
- Synthetic Challenges: Morpholino introduction requires precise control of reaction conditions (e.g., solvent-free methods in ) to avoid byproducts.
Q & A
Q. What are the key synthetic routes for 1-(4-Methyl-2-morpholino-3-quinolinyl)-1-ethanone, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
- Morpholine incorporation : Nucleophilic substitution or coupling reactions (e.g., using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the morpholino group .
- Ethanone functionalization : Acetylation via Friedel-Crafts or similar reactions. Optimization requires monitoring reaction progress (e.g., thin-layer chromatography) and adjusting variables like solvent (DMF, THF), temperature, and catalyst load . Microwave-assisted synthesis may enhance efficiency .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Spectroscopic techniques :
- NMR : Characteristic signals for the ethanone carbonyl (δ ~200-220 ppm in ) and morpholino protons (δ ~3.5-4.0 ppm in ) .
- IR : Peaks for C=O (~1700 cm) and morpholino C-N (~1250 cm) .
Q. What preliminary biological assays are recommended to assess its activity?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to establish IC values.
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- SAR foundations : Compare activity with analogs lacking the morpholino or methyl groups to identify critical substituents .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., PI3K) or DNA topoisomerases, leveraging the quinoline core’s planar structure for π-π stacking .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate cytotoxicity results with apoptosis markers (e.g., Annexin V) or clonogenic assays .
- Purity verification : HPLC (>95% purity) and LC-MS to exclude impurities as confounding factors .
- Proteomics : Identify off-target effects via phosphoproteomic profiling .
Q. How can reaction yields be improved while minimizing byproducts?
- Design of Experiments (DoE) : Use factorial designs to optimize solvent polarity, temperature, and stoichiometry .
- Catalyst screening : Test Pd-based catalysts for coupling steps or Lewis acids (e.g., AlCl) for acetylation .
- Byproduct analysis : GC-MS or NMR (if fluorinated intermediates) to trace undesired pathways .
Q. What advanced techniques characterize its excited-state properties for photodynamic applications?
- Time-resolved fluorescence : Measure triplet-state lifetimes using laser flash photolysis .
- TD-DFT : Predict absorption/emission spectra and compare with experimental UV-Vis data .
- EPR : Detect reactive oxygen species (ROS) generation under irradiation .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
